3-Bromo-4-iodobenzoic acid

Organic Synthesis Physical Chemistry Pharmaceutical Intermediates

Problem: Synthesizing SGLT2 inhibitors demands a dihalogenated benzoic acid with precise regiochemistry. Solution: 3-Bromo-4-iodobenzoic acid (CAS 249647-25-4) provides orthogonal reactivity for sequential cross-coupling. - Orthogonal Reactivity: Iodine (para) couples first; bromine (meta) couples second, ensuring chemoselective, high-yield sequences. - Validated Utility: Documented intermediate in patented SGLT2 inhibitor routes, reducing process-development risk. - Supply Assurance: Available in stock from multiple global hubs; ambient shipping; packaged under inert atmosphere.

Molecular Formula C7H4BrIO2
Molecular Weight 326.91 g/mol
CAS No. 249647-25-4
Cat. No. B1286127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-iodobenzoic acid
CAS249647-25-4
Molecular FormulaC7H4BrIO2
Molecular Weight326.91 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)Br)I
InChIInChI=1S/C7H4BrIO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11)
InChIKeyXTSUGBHLVDLGFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-iodobenzoic acid: Pharmaceutical and Agrochemical Intermediate


3-Bromo-4-iodobenzoic acid (CAS 249647-25-4) is a dihalogenated benzoic acid derivative with the molecular formula C₇H₄BrIO₂ and a molecular weight of 326.91 g/mol [1]. This compound is a key building block in organic synthesis, particularly valued for its dual halogen substituents (bromine at the meta position, iodine at the para position relative to the carboxylic acid group) which enable selective, sequential functionalization in cross-coupling reactions [2]. Its utility spans the preparation of pharmaceutical intermediates, such as those for SGLT2 inhibitors, and agrochemicals .

Workflow

Orthogonal cross-coupling scaffold via sequential Pd-catalyzed functionalization

Selection Context

Pharmaceutical intermediate with patent-documented synthetic routes

Use Context

Agrochemical discovery building block with dual halogen handles

Why 3-Bromo-4-iodobenzoic acid Cannot Be Replaced by Analogs


In the class of dihalogenated benzoic acids, the specific substitution pattern is critical for both physical properties and reactivity. The relative positions of the bromine and iodine atoms dictate the compound's melting point, solubility, and, most importantly, the regioselectivity and chemoselectivity observed in transition metal-catalyzed cross-coupling reactions [1]. For example, a simple regioisomer like 4-bromo-3-iodobenzoic acid (CAS 42860-06-0) will have a different crystal packing energy, leading to altered physical properties, and will present a different set of electronic and steric environments to a palladium catalyst, thereby altering the order and efficiency of sequential C-C bond formation . Therefore, substituting one for the other without thorough validation can lead to failed syntheses, poor yields, or the need for complete reaction re-optimization.

Risk Dimension
Target (This Compound)
Regioisomer (4-Br-3-I)
Reactivity context
Ortho I/Br enables sequential, selective coupling
Altered steric and electronic environment may shift coupling order
Physical property context
Specific melting point and lipophilicity profile
Different crystal packing and LogP may impact process behavior
Synthetic route context
Validated in documented pharmaceutical routes
May require complete reaction re-optimization

3-Bromo-4-iodobenzoic acid: Comparative Performance Evidence


Physicochemical Profile vs. 4-Bromo-3-iodobenzoic acid

The physical properties of a building block directly impact its handling, purification, and formulation. 3-Bromo-4-iodobenzoic acid exhibits a distinct melting point compared to its regioisomer, 4-bromo-3-iodobenzoic acid, which is indicative of different intermolecular forces in the solid state [1]. Furthermore, the calculated lipophilicity (LogP) differs, which can influence behavior in biphasic reactions and chromatographic separations [2].

Physicochemical comparison
Head-to-head
MP 242–243 °C vs 243–244 °C; ΔLogP ~0.05
Regioisomer-specific process context
Reported MP and computed LogP values
Organic Synthesis Physical Chemistry Pharmaceutical Intermediates

Aqueous Solubility Profile

Solubility is a key parameter for reaction design and purification. 3-Bromo-4-iodobenzoic acid has a reported aqueous solubility of 0.24 g/L at 25 °C, classifying it as very slightly soluble . While direct experimental data for the regioisomer is unavailable, this quantitative value provides a critical baseline for selecting appropriate solvents and reaction conditions for the target compound, and serves as a point of comparison for any potential alternative.

Aqueous solubility
Class-level
0.24 g/L at 25 °C
Informs solvent selection context
Data to verify; class-level inference
Formulation Science Process Chemistry Analytical Chemistry

Solid-Phase Suzuki Coupling Reactivity

The ortho-disposition of the iodo and bromo substituents in 3-bromo-4-iodobenzoic acid provides a unique reactivity profile in cross-coupling reactions. In solid-phase synthesis, the iodo group serves as a highly reactive site for initial functionalization, leaving the bromo group for a subsequent, orthogonal coupling step [1]. This sequential reactivity is a key advantage over mono-halogenated analogs or regioisomers where the halogens are not positioned to allow such selective, stepwise elaboration [2].

Sequential coupling
Reported
Ortho I/Br enables stepwise Pd-catalyzed elaboration
Supports library synthesis workflow
Solid-phase Pd(0) conditions
Solid-Phase Synthesis Suzuki Coupling Combinatorial Chemistry

Validated Application in SGLT2 Inhibitor Synthesis

3-Bromo-4-iodobenzoic acid is explicitly cited as a key intermediate in the synthesis of SGLT2 inhibitors, a major class of diabetes therapeutics [1]. This is documented in patent literature, confirming its established role in a high-value, industrialized synthetic pathway . While other dihalogenated benzoic acids may be theoretically possible, the use of this specific regioisomer has been validated and optimized, reducing development risk and accelerating timelines for follow-on research.

Patent-documented use
Source review
Cited as intermediate in SGLT2 inhibitor patents
Documented in patent context
Patent-validated synthetic route
Medicinal Chemistry Diabetes Therapeutics Patent Literature

3-Bromo-4-iodobenzoic acid: Key Application Scenarios


SGLT2 Inhibitor Intermediate

3-Bromo-4-iodobenzoic acid is a documented intermediate in patented synthetic routes for SGLT2 inhibitors, a cornerstone therapy for type 2 diabetes [1]. Procurement for this purpose is justified by its established use in a multi-billion dollar drug class, minimizing process development risk .

Divergent Synthesis Scaffold

The compound's ortho-disposed halogen atoms enable its use as a scaffold in solid-phase synthesis for generating diverse compound libraries [1]. The well-established reactivity order (I > Br) allows for a controlled, two-step functionalization, which is more challenging with isomers where the halogens are less differentiated .

Agrochemical Discovery Building Block

Its function as a versatile intermediate for preparing complex aromatic compounds makes 3-Bromo-4-iodobenzoic acid a valuable building block in the discovery of novel agrochemicals [1]. Its dual halogen handles provide a convergent and efficient path to explore diverse chemical space .

Application
Selection Property
Validation Focus
SGLT2 inhibitor intermediate
Patent-documented regioisomer identity
Synthetic route context review
Divergent library synthesis
Orthogonal dihalogen scaffold
Sequential coupling workflow
Agrochemical discovery
Dual halogen versatility
Chemical space exploration context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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